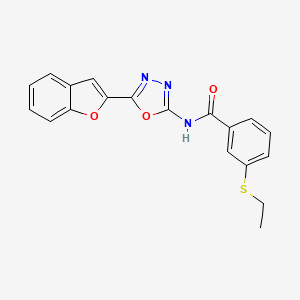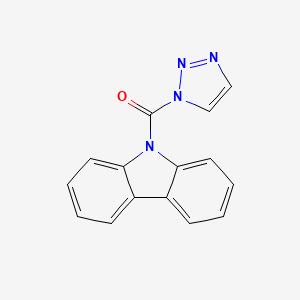
Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- is a compound that combines the structural features of carbazole and triazole. Carbazole is known for its aromatic properties and is widely used in organic electronics, while triazole is a versatile heterocycle often employed in medicinal chemistry. The combination of these two moieties in a single molecule offers unique chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- typically involves a 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction is carried out between an azide and an alkyne. For instance, the reaction between α-azido diethyl amino methylphosphonate and 9-(prop-2-yn-1-yl)-9H-carbazole in a water/ethanol solvent mixture (50/50) in the presence of copper sulfate pentahydrate and catalytic sodium ascorbate yields the desired product with high regioselectivity .
Industrial Production Methods
The use of mild reaction conditions and high-yielding processes makes this compound suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic carbazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the methanone moiety results in the corresponding alcohol .
Scientific Research Applications
Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the carbazole moiety can participate in π-π stacking interactions. These interactions influence the compound’s biological activity and electronic properties .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound featuring the carbazole moiety, used in OLEDs.
9H-Carbazol-9-yl(4-chlorophenyl)methanone: A related compound with a different substituent on the methanone group.
Uniqueness
Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- is unique due to the combination of carbazole and triazole in a single molecule. This dual functionality provides a versatile platform for various applications, from materials science to medicinal chemistry .
Properties
Molecular Formula |
C15H10N4O |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
carbazol-9-yl(triazol-1-yl)methanone |
InChI |
InChI=1S/C15H10N4O/c20-15(18-10-9-16-17-18)19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)19/h1-10H |
InChI Key |
RFABIMYUDJCGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)N4C=CN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)
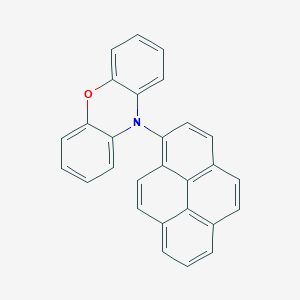
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
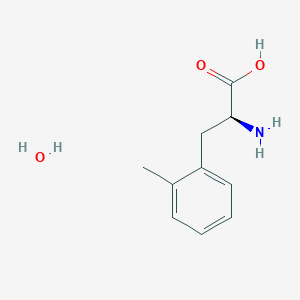
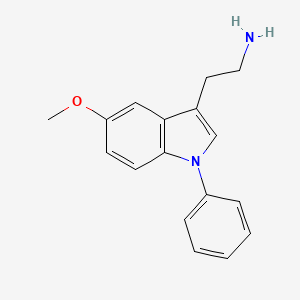


![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)
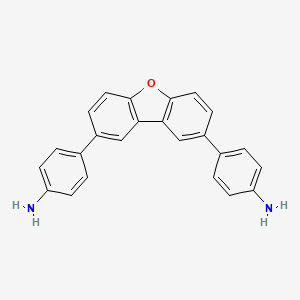

![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)
